1-Bromo-2-ethoxy-2-methylpropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

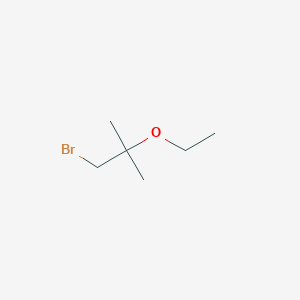

1-Bromo-2-ethoxy-2-methylpropane is an organic compound belonging to the class of haloalkanes It is characterized by the presence of a bromine atom attached to a carbon atom, which is also bonded to an ethoxy group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with hydrobromic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the bromide ion to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound from by-products and impurities.

化学反应分析

Structural Features and Reactivity Implications

The compound consists of a bromine atom on a primary carbon (C1) adjacent to a 2-ethoxy-2-methylpropane group. Key structural characteristics include:

-

Steric hindrance : The ethoxy and two methyl groups on C2 create significant bulk, limiting access to the C1 bromine.

-

Electronic effects : The ethoxy group donates electron density via resonance, slightly destabilizing the adjacent C-Br bond.

-

Hybridization : C1 is sp³-hybridized, typical for alkyl halides, but its proximity to the bulky C2 reduces nucleophilic substitution feasibility .

S<sub>N</sub>2 Mechanism

The S<sub>N</sub>2 pathway is highly disfavored due to:

-

Steric crowding : Backside attack by nucleophiles is obstructed by the ethoxy and methyl groups on C2 .

-

Primary carbocation instability : If dissociation occurred (S<sub>N</sub>1), the resulting primary carbocation at C1 would be energetically unfavorable, ruling out this mechanism .

Comparative Reactivity

| Parameter | 1-Bromo-2-ethoxy-2-methylpropane | 1-Bromo-2-methylpropane |

|---|---|---|

| S<sub>N</sub>2 Viability | Low (steric hindrance) | Moderate (less hindered) |

| S<sub>N</sub>1 Viability | None (primary carbocation) | None (primary carbocation) |

Elimination Reactions

E2 elimination is precluded by the absence of β-hydrogens anti-periplanar to the bromine. The C1 position lacks adjacent hydrogens on C2 (fully substituted by ethoxy and methyl groups) . E1 mechanisms are similarly nonviable due to the instability of the primary carbocation .

Reactions Involving the Ethoxy Group

The ethoxy moiety enables alternative reactivity:

Acid-Catalyzed Cleavage

Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the ethoxy group can protonate, forming a tertiary carbocation at C2 after cleavage:

\ce(CH3)2C(OEt)CH2Br−>[H+](CH3)2C+CH2Br+EtOH

This carbocation may undergo:

-

Nucleophilic trapping : Water or alcohols yield tertiary alcohols/ethers.

-

Rearrangement : Hydride shifts to form more stable carbocations .

Base-Mediated Reactions

Strong bases (e.g., NaOH) could deprotonate the compound, but the absence of acidic α-hydrogens (due to the ethoxy group’s electron-donating effect) limits this pathway.

Synthetic Utility

While direct substitution/elimination is restricted, the compound serves as:

-

A protected intermediate : The ethoxy group stabilizes the structure during multi-step syntheses .

-

Precursor for carbocations : Acidic conditions generate tertiary carbocations at C2 for downstream electrophilic reactions.

Comparative Stability and Byproduct Formation

Synthesis of this compound (via HBr and H<sub>2</sub>SO<sub>4</sub> with isobutanol) yields ~42.9% purity due to competing formation of tert-butyl bromide and other isomers . This highlights challenges in achieving regioselectivity during its preparation.

Experimental Considerations

-

Solubility : Miscible with polar aprotic solvents (e.g., dichloromethane), facilitating use in extraction .

-

Thermal Stability : Distillation at 90–140°C is required for purification, indicating moderate thermal resilience .

Theoretical Reaction Pathways

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Acidic hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O | Tertiary alcohol via carbocation |

| Grignard formation | Mg, dry ether | Unlikely (steric hindrance) |

| Coupling (Suzuki) | Pd catalyst, base | Possible with tailored ligands |

科学研究应用

Synthetic Applications

1-Bromo-2-ethoxy-2-methylpropane is primarily utilized as a synthetic reagent in the preparation of various organic compounds. Notably, it is used to synthesize 1-ethyl-1,3-isobutylimidazolium bromide through a reaction with 1-ethylimidazole . This transformation exemplifies its role in generating ionic liquids, which have applications in catalysis and electrochemistry .

Case Studies

- Synthesis of Ionic Liquids : The compound's ability to form ionic liquids has been explored extensively. For instance, researchers have demonstrated that this compound can react with imidazole derivatives to yield ionic liquids with tunable properties, enhancing their applicability in various chemical processes .

- Reactivity Studies : Studies have shown that this compound participates in nucleophilic substitution reactions due to the presence of the bromine atom, making it a suitable candidate for synthesizing more complex organic molecules. For example, its reactivity with nucleophiles such as amines or alcohols has been documented, leading to the formation of substituted products that are useful in medicinal chemistry.

Biological Applications

The potential biological applications of this compound are also noteworthy. Its structural characteristics allow for interactions with biological systems, which can be exploited in drug design and development.

Case Studies

作用机制

The mechanism of action of 1-Bromo-2-ethoxy-2-methylpropane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic attack or elimination, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base present in the reaction.

相似化合物的比较

1-Bromo-2-methylpropane: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.

2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon, making it more prone to elimination reactions.

1-Chloro-2-ethoxy-2-methylpropane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

Uniqueness: 1-Bromo-2-ethoxy-2-methylpropane is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct reactivity patterns and potential applications. Its ability to undergo both substitution and elimination reactions makes it a versatile compound in organic synthesis.

生物活性

1-Bromo-2-ethoxy-2-methylpropane, with the molecular formula C_8H_17BrO, is an organobromine compound that has been studied for its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other fields.

- Molecular Weight : 207.14 g/mol

- CAS Number : 29840-15-1

- Structure : The compound features a bromine atom attached to a propane backbone with ethoxy and methyl substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

This compound has shown potential in various biological studies, particularly concerning its antimicrobial and cytotoxic properties. Below are detailed findings from recent research.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Study : A study published in the Journal of Applied Microbiology demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity and Anticancer Properties

Research has also focused on the cytotoxic effects of this compound on cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

Findings : In vitro assays indicated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests its utility in developing new anticancer therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting cellular integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- DNA Interaction : Preliminary studies suggest that it might interact with DNA, leading to impaired replication in rapidly dividing cells.

属性

IUPAC Name |

1-bromo-2-ethoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARFJWNTENRZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。